4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride
Overview
Description
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is a research chemical . It has an empirical formula of C11H18Cl2N2 and a molecular weight of 249.18 . The compound is part of a class of nitrogen heterocycles known as pyrrolidines, which are widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is characterized by a pyrrolidine ring attached to an aniline group via a methylene bridge . The SMILES string for this compound is NC(C=C1)=CC=C1CN2CCCC2.[H]Cl.[H]Cl .Physical And Chemical Properties Analysis
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is a solid . Its empirical formula is C11H18Cl2N2 and it has a molecular weight of 249.18 .Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride, focusing on six unique fields:
Pharmaceutical Development
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is often explored in pharmaceutical research for its potential as a building block in the synthesis of various therapeutic agents. Its structure allows for modifications that can lead to the development of new drugs targeting a range of conditions, including neurological disorders and cancers .
Organic Synthesis
This compound is valuable in organic synthesis due to its ability to act as an intermediate in the formation of more complex molecules. Researchers utilize it to create novel compounds with potential applications in materials science and medicinal chemistry .
Chemical Biology
In chemical biology, 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is used to study protein-ligand interactions. Its unique structure makes it suitable for binding studies, helping scientists understand how proteins interact with small molecules, which is crucial for drug discovery .
properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAQNMHHJOVWQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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